2,6-Dichloropyridine-3,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dichloropyridine-3,4-diamine involves complex organic chemistry reactions. Although the specific synthesis of 2,6-Dichloropyridine-3,4-diamine is not directly outlined in the provided studies, related compounds share synthesis routes that often involve halogenation, amination, and other substitution reactions critical in functionalizing the pyridine ring to introduce the desired chloro and amino groups. These synthetic routes are vital for creating monomers that can further react to form advanced polymers (Katritzky et al., 1995).
Molecular Structure Analysis
The molecular structure of 2,6-Dichloropyridine-3,4-diamine is characterized by the presence of two chloro groups and two amino groups attached to a pyridine ring. This arrangement significantly influences its reactivity and interaction with other compounds. The electron-withdrawing chloro groups and electron-donating amino groups create a unique electronic environment that facilitates its role in polymer synthesis. The structure of related compounds has been elucidated using techniques like X-ray diffraction, highlighting the importance of molecular geometry in determining the material's properties (Kim et al., 1998).
Chemical Reactions and Properties
2,6-Dichloropyridine-3,4-diamine undergoes various chemical reactions, particularly in polymer synthesis. It reacts with dianhydrides to form polyimides, showcasing its utility in creating materials with high thermal stability and mechanical strength. The compound's reactivity is largely due to the presence of active amino groups, which facilitate the formation of imide bonds, a characteristic feature of many high-performance polymers (Madhra et al., 2002).
Physical Properties Analysis
The physical properties of materials derived from 2,6-Dichloropyridine-3,4-diamine, such as polyimides, are remarkable. They are known for their excellent thermal stability, withstanding temperatures exceeding 500°C without significant degradation. Additionally, these materials exhibit low dielectric constants, making them suitable for electronic applications. The inherent viscosities and solubility in various organic solvents also highlight their processability and application versatility (Guan et al., 2015).
Chemical Properties Analysis
Chemically, 2,6-Dichloropyridine-3,4-diamine and its derived polymers possess remarkable resistance to hydrolysis and oxidation, contributing to their durability and long-term performance in harsh environments. The chemical stability, coupled with the ability to form strong covalent bonds within polymer backbones, underscores the material's utility in demanding applications such as aerospace, electronics, and advanced composites (Zhou et al., 2018).
Scientific Research Applications
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Antibiotic Production
- Field : Pharmaceutical Chemistry
- Application : 2,6-Dichloropyridine serves as a precursor to the antibiotic enoxacin .
- Method : It is produced by the direct reaction of pyridine with chlorine .
- Results : The outcome of this process is the production of enoxacin, a broad-spectrum antibiotic used in medicine .
-
Synthesis of Derivatives
- Field : Organic Chemistry
- Application : A synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed .
- Method : The process involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction .
- Results : The result is the efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives .
- Phosphonium Salt Installation
- Field : Organic Chemistry
- Application : A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles .
- Method : This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
- Results : The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed through computer research .
- Synthesis of 2,6-Dichloropyridine
- Field : Organic Chemistry
- Application : 2-Chloropyridine undergoes additional reactions to form 2,6-dichloropyridine .
- Method : Pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield . When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .
- Results : The result is the efficient synthesis of 2,6-dichloropyridine .
Safety And Hazards
When handling 2,6-Dichloropyridine-3,4-diamine, it’s recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,6-dichloropyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNVWGXGFBVDKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448748 | |
Record name | 2,6-dichloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridine-3,4-diamine | |
CAS RN |
101079-63-4 | |
Record name | 2,6-Dichloro-3,4-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101079-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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